1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core substituted at position 1 with a 2-chlorobenzyl group and at position 3 with a carboxamide linked to a 4-methoxyphenyl moiety. The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-methoxyphenyl substituent contributes electron-donating properties via its methoxy group.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-16-10-8-15(9-11-16)22-19(24)17-6-4-12-23(20(17)25)13-14-5-2-3-7-18(14)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETOAFKCEFKNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Adjacent Synthesis with β-Ketoamide Intermediates
A modified Hantzsch protocol combines 2-chlorobenzaldehyde (1.0 equiv), methyl 3-aminocrotonate (1.2 equiv), and N-(4-methoxyphenyl)malonamide (1.5 equiv) in ethanol under reflux (Scheme 1). The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the 1,2-dihydropyridine ester intermediate. Subsequent hydrolysis with 6 M HCl generates the carboxylic acid, which undergoes carbodiimide-mediated coupling with 4-methoxyaniline.
Optimization Data
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Reflux | 78 | 12 | 62 |
| Acetonitrile | Reflux | 82 | 10 | 58 |
| Solvent-free | – | 80 | 8 | 89 |
Solvent-free conditions with 10 wt% carbonaceous solid acid catalyst enhance yield by minimizing side reactions.
Four-Component Assembly Using Cyanoacetamide
Building on methodology from, a one-pot reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, and 4-methoxycyanoacetamide in ethanol produces the 2-imino-1,2-dihydropyridine scaffold. Acidic workup (3 N HCl/EtOH) hydrolyzes the imine to the oxo group, while the cyano group is converted to carboxamide via Pinner reaction.
Characterization
- IR (KBr) : 3342 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1652 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 5.30 (s, 1H, 4-H), 6.82–7.38 (m, 4H, Ar–H), 8.67 (br s, 1H, NH).
Post-Cyclization Functionalization
N-Alkylation of 1,2-Dihydropyridine
The NH group at position 1 undergoes alkylation with 2-chlorobenzyl chloride (1.2 equiv) in DMF using K₂CO₃ as base. Kinetic studies from show complete conversion within 2 h at 60°C, with >95% regioselectivity for N-alkylation over O-alkylation.
Mechanistic Insight
Alkylation proceeds via an SN2 mechanism, favored by the soft nucleophilic character of the dihydropyridine nitrogen. Steric hindrance from the 2-oxo group directs benzylation exclusively to position 1.
C–H Activation and Pyridine Annulation
The rhodium-catalyzed method from offers an alternative route:
- Imine Formation : 4-Methoxybenzaldehyde reacts with 2-chloroaniline to form an α,β-unsaturated imine.
- Alkyne Insertion : Reaction with phenylacetylene under [Cp*RhCl₂]₂ catalysis (2 mol%) induces C–H activation, forming a dihydropyridine intermediate.
- Oxidation : MnO₂ mediates dehydrogenation to the pyridine core, followed by carboxylation with CO₂ under palladium catalysis.
Advantages
- Atom-economical (83% yield).
- Tunable substitution via alkyne choice.
Spectroscopic Validation and Purity Assessment
Comparative Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.80 (s, 3H, OCH₃), 5.15 (s, 2H, NCH₂) | |
| ¹³C NMR | 167.8 ppm (C=O), 154.2 ppm (C=N) | |
| HRMS | m/z 411.0845 [M+H]⁺ |
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, with tᴿ = 6.72 min.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Differences :
- The 3-fluorophenylmethyl group replaces the 2-chlorophenylmethyl. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions with target proteins.
Implications : The positional isomerism (2-Cl vs. 3-F) could influence binding affinity in biological systems, as fluorine’s inductive effects differ from chlorine’s .
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Key Differences :
- Simpler structure: No benzyl group on the dihydropyridine; carboxamide linked to a bromo-methylphenyl group.
- Crystallography : Exhibits a near-planar conformation with centrosymmetric dimers formed via N–H⋯O hydrogen bonds, similar to the target compound. Bromine’s larger size compared to chlorine may reduce solubility but enhance halogen bonding .
N-(4'-Chlorobiphenyl-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Key Differences :
- A biphenyl group replaces the methoxyphenyl on the carboxamide. The absence of a methoxy group eliminates its hydrogen-bond acceptor capacity .
1-[(4-Methylphenyl)methyl]-2-Oxo-N-(Pyridin-3-yl)-1,2-Dihydropyridine-3-Carboxamide
Key Differences :
- The 4-methylphenyl group (electron-donating) replaces the 2-chlorophenyl, and the carboxamide is linked to pyridin-3-yl.
N-(4-Chloro-3-Nitrophenyl)-1-(2-Chlorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Key Differences :
- The carboxamide is linked to a nitro-substituted phenyl group.
Structural and Functional Comparison Table
Key Research Findings
- Substituent Effects : Chlorine and fluorine at the benzyl position modulate steric and electronic interactions, while methoxy or nitro groups on the carboxamide influence hydrogen-bonding capacity and metabolic stability.
- Biological Relevance : Compounds like BMS-777607 demonstrate that strategic substitution (e.g., ethoxy, fluorophenyl) can optimize kinase inhibition, suggesting the target compound’s activity could be tuned via analogous modifications .
- Crystallographic Insights : Planar conformations and hydrogen-bonding patterns, as seen in , are conserved across analogs, indicating structural stability despite substituent variations .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is with a molecular weight of 364.81 g/mol. Its structure includes a dihydropyridine core substituted with a chlorophenyl and a methoxyphenyl group, which are believed to influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The following table summarizes key findings regarding its antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 μM | Disruption of cell wall synthesis |
| Candida albicans | 62.5 μM | Inhibition of ergosterol biosynthesis |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values indicating potent bactericidal effects. The mechanism appears to involve the inhibition of protein synthesis and disruption of cell wall integrity.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes implicated in various diseases:
- Acetylcholinesterase (AChE) Inhibition : The compound showed moderate inhibition against AChE, suggesting potential applications in treating Alzheimer's disease.
- Urease Inhibition : Strong urease inhibitory activity was noted, which is significant for managing conditions like peptic ulcers and kidney stones.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it effectively reduced bacterial load in vitro, outperforming standard antibiotics in certain cases. The study highlighted the potential for developing new antimicrobial agents from this compound.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of the compound. It was found to significantly inhibit AChE activity in vitro, with IC50 values comparable to established inhibitors. This suggests that it could be a candidate for further development in neurodegenerative disease therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl and methoxyphenyl groups enhances lipophilicity and facilitates better interaction with biological targets. Docking studies have shown favorable binding affinities to target proteins involved in microbial resistance and enzymatic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
